1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the chloropyrimidine moiety suggests possible interactions with biological systems, making it a subject of interest for researchers exploring structure-activity relationships.
This compound can be synthesized from various precursors involving piperidine and pyrimidine derivatives. It falls under the category of heterocyclic compounds due to its inclusion of nitrogen atoms in the ring structures. Specifically, it is classified as an aromatic heterocycle because of the presence of the pyrimidine ring, which contributes to its chemical properties and reactivity.
The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid typically involves several steps:
For example, one synthetic route involves the reaction of 6-chloropyrimidine with an appropriate piperidine derivative under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .
The molecular structure of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid consists of:
The chemical formula can be represented as with a molecular weight of approximately 243.68 g/mol.
1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid typically involves interaction with specific biological targets such as enzymes or receptors. The chloropyrimidine moiety may enhance binding affinity due to its ability to participate in hydrogen bonding or π-stacking interactions with target proteins.
In studies involving similar compounds, it has been observed that modifications to the piperidine and pyrimidine rings can significantly alter their biological activity, suggesting that this compound may also exhibit selective inhibition or modulation of specific pathways .
Relevant data indicates that compounds with similar structures exhibit moderate lipophilicity, which can influence their pharmacokinetic properties .
1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid has potential applications in:
Ongoing research continues to explore its full therapeutic potential, especially in relation to its mechanism of action and interactions within biological systems .
1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid (CAS 939986-75-1) features a hybrid heterocyclic architecture comprising a chloropyrimidine ring connected via a C-N bond to a piperidine moiety bearing a carboxylic acid functionality. The molecular formula is C₁₀H₁₂ClN₃O₂, with a molecular weight of 241.67 g/mol [1]. The SMILES string (C1CN(CCC1C(=O)O)C2=NC=NC(=C2)Cl) explicitly defines the connectivity: the chlorine atom occupies the meta position (C6) of the pyrimidine ring, while the piperidine nitrogen links to C4 of the same ring. The carboxylic acid group resides at the C2 position of the piperidine ring, creating a chiral center.
X-ray crystallography of analogous piperidine-2-carboxylic acid systems (e.g., L-pipecolic acid) confirms that the piperidine ring adopts a chair conformation with equatorial positioning of bulky substituents to minimize steric strain [8]. For this compound, the carboxylic acid group at C2 imposes cis/trans isomerism relative to the pyrimidine ring. Computational models indicate that the trans configuration (carboxylic acid equatorial to piperidine plane) is energetically favored by ~2.3 kcal/mol due to reduced steric clash with the C3 and C6 hydrogens. The chiral center at C2 typically exists as a racemate in synthetic batches unless enantioselective synthesis is employed.
Table 1: Fundamental Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂ClN₃O₂ |
Molecular Weight | 241.67 g/mol |
CAS Registry Number | 939986-75-1 |
SMILES Notation | C1CN(CCC1C(=O)O)C2=NC=NC(=C2)Cl |
Chiral Centers | 1 (C2 of piperidine) |
Preferred Conformation | Chair (piperidine), trans-carboxylic acid |
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal distinctive electronic features. The chloropyrimidine ring acts as a π-electron acceptor, while the piperidine-carboxylic acid system exhibits mixed donor/acceptor behavior depending on protonation state. The HOMO (-6.8 eV) localizes predominantly on the piperidine nitrogen and the carboxylic oxygen, indicating nucleophilic reactivity sites. Conversely, the LUMO (-2.9 eV) resides primarily on the chloropyrimidine ring, particularly at C2, C4, and C6 positions, highlighting susceptibility to nucleophilic attack [1] [9].
The dipole moment (μ) is calculated at 5.2 Debye in vacuum, with vector orientation extending from the pyrimidine chlorine toward the carboxylic acid group. Solvent modeling (PCM, water) increases μ to 8.1 Debye due to polarization of the zwitterionic form. Molecular electrostatic potential (MEP) maps show strong negative potential near the carboxylic oxygen (-42 kcal/mol) and pyrimidine nitrogen (-28 kcal/mol), while positive potential dominates the piperidine NH⁺ region (+30 kcal/mol) in protonated states. These properties directly influence solubility and supramolecular interactions.
Table 2: Computed Quantum Chemical Parameters
Parameter | Gas Phase | Water (PCM) |
---|---|---|
HOMO Energy (eV) | -6.8 | -6.5 |
LUMO Energy (eV) | -2.9 | -3.1 |
HOMO-LUMO Gap (eV) | 3.9 | 3.4 |
Dipole Moment (Debye) | 5.2 | 8.1 |
Molecular Polarizability (ų) | 24.7 | 26.1 |
The compound exhibits moderate thermodynamic stability under ambient conditions, with decomposition onset at 185°C via simultaneous loss of CO₂ (decarboxylation) and HCl (dehydrohalogenation), as determined by differential scanning calorimetry. Storage recommendations specify 2–8°C in sealed, dry containers to prevent hydrolytic degradation of the acid-chloropyrimidine system [1].
Conformational analysis via molecular dynamics (MD) simulations identifies two primary energy minima:
The barrier to ring inversion (chair-to-boat transition) is 8.3 kcal/mol. Rotational energy profiles reveal restricted rotation around the C(piperidine)-N(pyrimidine) bond with a 9.2 kcal/mol barrier due to partial double-bond character from nitrogen lone pair conjugation. The half-life for cis/trans isomerization at 25°C is ~12 hours, indicating slow conformational exchange at room temperature. This rigidity enhances crystalline lattice stability but may reduce solubility in apolar media.
Table 3: Thermodynamic and Conformational Parameters
Parameter | Value |
---|---|
Decomposition Onset Temperature | 185°C |
ΔH_f (crystalline) | -127.4 kcal/mol |
Chair Inversion Barrier | 8.3 kcal/mol |
C-N Bond Rotation Barrier | 9.2 kcal/mol |
Trans→Cis Isomerization Energy | +2.1 kcal/mol |
Experimental LogP (octanol-water) for the neutral species is 1.43 ± 0.05, reflecting moderate lipophilicity [1]. However, pH-dependent partitioning reveals a U-shaped profile characteristic of amphoteric compounds. The carboxylic acid group exhibits pKₐ₁ = 3.7 (determined via potentiometric titration), while the pyrimidine nitrogen shows pKₐ₂ = 1.9 (protonation). Thus, the molecule exists primarily as a zwitterion (net neutral) between pH 2.5–3.5, with enhanced water solubility (12.8 mg/mL) due to hydration of charged groups. Outside this range, solubility decreases sharply: 2.1 mg/mL at pH 1.0 (cationic form) and 3.5 mg/mL at pH 7.0 (anionic form) [5] [9].
The topological polar surface area (TPSA) is 66.32 Ų, consistent with moderate membrane permeability [1]. Hansen solubility parameters predict optimal dissolution in polar aprotic solvents (DMSO, δ = 26 MPa¹/²) or ethanol-water mixtures. The crystalline form is sparingly soluble in chloroform (δ = 19 MPa¹/²) and hexane (δ = 14.9 MPa¹/²). Hydration free energy calculations (-9.8 kcal/mol) corroborate preferential solubility in aqueous environments over lipid bilayers.
Table 4: Solubility and Ionization Profile
Property | Value | Condition |
---|---|---|
LogP (Neutral) | 1.43 ± 0.05 | pH 7.0, 25°C |
LogD (pH 7.4) | -0.82 | Phosphate buffer |
pKₐ (Carboxylic Acid) | 3.7 | Potentiometric titration |
pKₐ (Pyrimidine N) | 1.9 | Potentiometric titration |
Aqueous Solubility | 12.8 mg/mL | pH 3.0, 25°C |
2.1 mg/mL | pH 1.0, 25°C | |
3.5 mg/mL | pH 7.0, 25°C |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: